
3,6-Difluoro-2-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Difluoro-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H3F5O . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by fluorine atoms, and a trifluoromethyl group is attached at position 2. This compound is known for its unique chemical properties and is used in various scientific research applications .
作用機序
Target of Action
The primary target of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc1 complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).
Mode of Action
this compound interacts with its target by inhibiting the function of the cytochrome bc1 complex . This inhibition disrupts the normal flow of electrons within the electron transport chain, which can lead to a decrease in the production of ATP, the main source of energy for cellular reactions.
Biochemical Pathways
The affected pathway is the electron transport chain, specifically at the cytochrome bc1 complex . The downstream effects of this inhibition can lead to a decrease in cellular energy production, as ATP synthesis is directly linked to the functioning of the electron transport chain.
Result of Action
The molecular and cellular effects of the action of this compound are a decrease in the production of ATP due to the inhibition of the electron transport chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as or .
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals due to its unique electronic properties .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated groups enhance the compound’s stability and binding affinity to biological targets .
Medicine: this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
類似化合物との比較
- 2-(Trifluoromethyl)benzaldehyde
- 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2,6-Difluorobenzaldehyde
Comparison: 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This arrangement significantly influences its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of fluorine atoms at positions 3 and 6 enhances the compound’s stability and electron-withdrawing effects, making it more reactive in certain chemical transformations .
特性
IUPAC Name |
3,6-difluoro-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZNQWFNGNKWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
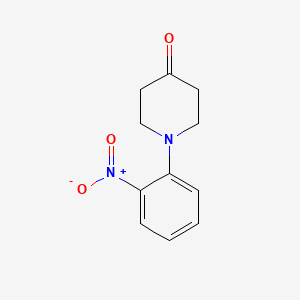

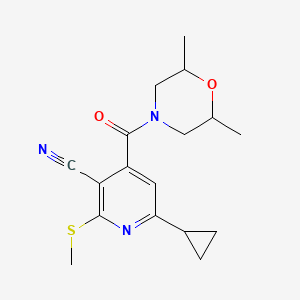
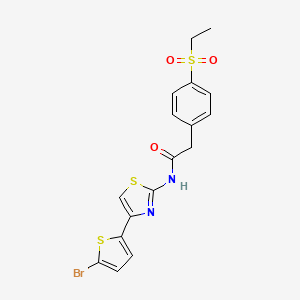
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)
![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)
![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)

![3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide](/img/structure/B2962902.png)
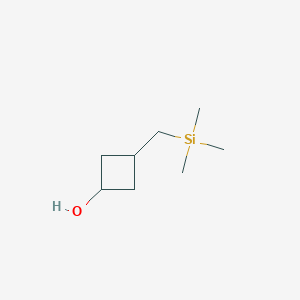
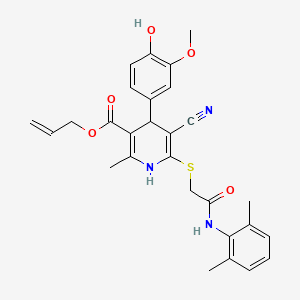
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2962905.png)
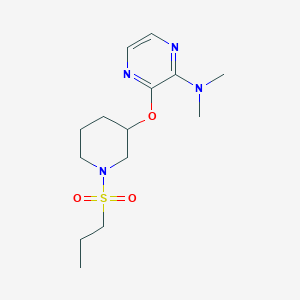
![3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962908.png)
